![molecular formula C19H23N3O2S B4237082 N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)
N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea
Overview
Description
N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation and survival. N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to its effects on CK2, N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has been shown to inhibit the activity of other kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has also been shown to inhibit the expression of genes that are involved in cell cycle progression and DNA replication.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea in lab experiments include its high potency and specificity for CK2 inhibition. N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are a number of future directions for research on N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea. Another area of research is the investigation of the potential use of N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the potential side effects of N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea and its safety for use in humans.
Scientific Research Applications
N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea inhibits tumor growth and metastasis in mouse models of cancer.
properties
IUPAC Name |
1-cyclohexyl-3-[6-(2-methoxyphenoxy)pyridin-3-yl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-23-16-9-5-6-10-17(16)24-18-12-11-15(13-20-18)22-19(25)21-14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGOTQYWWSNRCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=C(C=C2)NC(=S)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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